Methanone, (4-methylphenyl)(1-methyl-1H-pyrrol-2-yl)-, also known by its CAS number 37496-06-3, is a chemical compound with the molecular formula CHNO. This compound features a pyrrole ring substituted with a methyl group and is attached to a 4-methylphenyl group through a carbonyl linkage. The structure can be represented as follows:
The compound exhibits unique properties due to the presence of both aromatic and heterocyclic components, making it of interest in various chemical and biological applications .
These reactions highlight its versatility in synthetic organic chemistry and potential applications in drug development .
The synthesis of Methanone, (4-methylphenyl)(1-methyl-1H-pyrrol-2-yl)- can be achieved through several methods:
These methods highlight the compound's accessibility for synthetic chemists interested in exploring its properties further .
Methanone, (4-methylphenyl)(1-methyl-1H-pyrrol-2-yl)- has potential applications in various fields:
The versatility of this compound makes it a candidate for further exploration in both academic and industrial settings .
Methanone, (4-methylphenyl)(1-methyl-1H-pyrrol-2-yl)- shares structural similarities with several other compounds. Below is a comparison with some related compounds:
Compound Name | Molecular Formula | Molecular Weight |
---|---|---|
Methanone, (4-methoxyphenyl)(1-methylpyrrol) | CHNO | 199.23 g/mol |
Methanone, (4-chlorophenyl)(1-methylpyrrol) | CHClN | 225.67 g/mol |
Methanone, (4-fluorophenyl)(1-methylpyrrol) | CHFN | 209.23 g/mol |
Uniqueness:
Methanone, (4-methylphenyl)(1-methyl-1H-pyrrol-2-yl)- is unique due to its specific combination of a methylated pyrrole and a para-substituted phenyl group. This combination may influence its reactivity and biological activity differently compared to other similar compounds listed above .